N-(2,4-DIMETHYLPHENYL)-2-[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-2-[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Pyridine: The tetrazole derivative is then coupled with a pyridine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Acylation: The resulting intermediate is acylated with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-2-[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-2-[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Research: It can be used as a reagent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DIMETHYLPHENYL)-2-[5-(PYRIDIN-3-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
- N-(2,4-DIMETHYLPHENYL)-2-[5-(PYRIDIN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Uniqueness
N-(2,4-DIMETHYLPHENYL)-2-[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to the specific positioning of the pyridine and tetrazole rings, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(5-pyridin-4-yltetrazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-11-3-4-14(12(2)9-11)18-15(23)10-22-20-16(19-21-22)13-5-7-17-8-6-13/h3-9H,10H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCZWSAQOYMDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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